

# An In-depth Technical Guide to Sodium Peracetate (CAS 64057-57-4)

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Compound of Interest		
Compound Name:	Sodium peracetate	
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Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sodium peracetate** (CAS No. 64057-57-4), the sodium salt of peroxyacetic acid, is a potent oxidizing agent with a diverse range of applications, from industrial bleaching and disinfection to specialized roles in organic synthesis.[1][2][3] It is recognized for its high reactivity, which is primarily driven by its ability to generate reactive oxygen species (ROS), most notably singlet oxygen ( $^{1}O_{2}$ ).[4][5] Unlike its parent acid, peracetic acid (PAA), which is typically supplied as an equilibrium mixture with acetic acid and hydrogen peroxide, **sodium peracetate** can be prepared in an anhydrous form or generated in-situ for immediate use.[5][6][7] This guide provides a comprehensive overview of the core properties, synthesis, analytical methodologies, and reaction mechanisms of **sodium peracetate**, tailored for a technical audience in research and development.

## **Core Properties and Data**

**Sodium peracetate** is a white crystalline solid in its pure form, though it is often handled as a colorless liquid solution.[1] It is a strong oxidizing agent and a skin and eye irritant.[1] Caution is advised when handling the dry salt, as it has been reported to explode spontaneously at room temperature.[1]

## **Physicochemical and Spectroscopic Data**



The key quantitative properties of **sodium peracetate** are summarized in the table below for easy reference.

Property	Value	Citation(s)
CAS Number	64057-57-4	[1][3][8][9]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NaO <sub>3</sub>	[1][3][8]
Molecular Weight	98.03 g/mol	[3][8]
IUPAC Name	sodium;ethaneperoxoate	[3][8]
Synonyms	Peroxyacetic acid, sodium salt; Sodium peroxyacetate	[1][9]
Appearance	White crystalline solid or Colorless liquid	[1]
Odor	Acrid, similar to weak vinegar	[1][4]
Solubility	Very soluble in water, ether, sulfuric acid; Soluble in ethanol	[1]
Boiling Point	119.1°C at 760 mmHg	[9]
Flash Point	54.9°C	[9]
Refractive Index	1.3974 @ 20°C/D	[1]
Max Absorption (Water)	Below 240 nm (log $\epsilon$ > 1.4)	[1]
pKa (of Peracetic Acid)	8.2	[7][10]

## **Synthesis and Production Protocols**

The preparation of **sodium peracetate** can be approached through several methods, depending on the required purity and scale.

## **Protocol: Preparation of Anhydrous Sodium Peracetate**

This method is suitable for laboratory-scale synthesis of the pure, anhydrous salt. It is based on the reaction of a purified peracetic acid solution with a sodium alkoxide in an inert solvent.



#### Methodology:

- Preparation of Peracetic Acid Solution: Begin with a commercially available solution of peracetic acid (e.g., 40% in acetic acid). To obtain a solution free of acetic acid, which would contaminate the final product with sodium acetate, a specialized purification step is required.
   [6] This often involves azeotropic distillation or extraction into an inert solvent like ethyl acetate, followed by careful drying.
- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium ethoxide (or another suitable sodium alkoxide) in anhydrous ethanol. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
- Salt Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add the purified, cold solution of peracetic acid from the dropping funnel to the stirred alkoxide solution. The temperature must be carefully controlled and kept below 5°C to prevent decomposition of the peroxy acid.
- Precipitation and Isolation: Sodium peracetate will precipitate out of the solution as a white solid. Continue stirring for an additional 30-60 minutes after the addition is complete.
- Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with small portions of ice-cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.
- Final Product: Dry the resulting white solid under high vacuum at room temperature. Extreme caution is advised as the dry salt is potentially explosive.[1] The final product's active oxygen content can be verified by iodometric titration.[6]

### **Protocol: In-Situ Generation via Neutralization**

For applications where a solution of **sodium peracetate** is sufficient, a simple acid-base neutralization can be performed.

Methodology:



- Reactants: Use a solution of peracetic acid (CH<sub>3</sub>COOOH) and a stoichiometric equivalent of sodium hydroxide (NaOH).
- Reaction: In a cooled vessel, slowly add the sodium hydroxide solution to the peracetic acid solution with constant stirring. The reaction is exothermic and should be maintained at a low temperature to minimize decomposition.
- Equation: The neutralization reaction proceeds as follows: CH₃COOOH + NaOH →
   CH₃COOO¬Na+ + H₂O[10]
- Result: The resulting aqueous solution contains sodium peracetate and water. This method
  is straightforward but yields an aqueous solution rather than the isolated salt.

## Protocol: On-Site Industrial Production for ROS Generation

For large-scale industrial applications, **sodium peracetate** is often generated on-demand to produce singlet oxygen. This enhances safety by avoiding the storage of large quantities of oxidizers.[4]

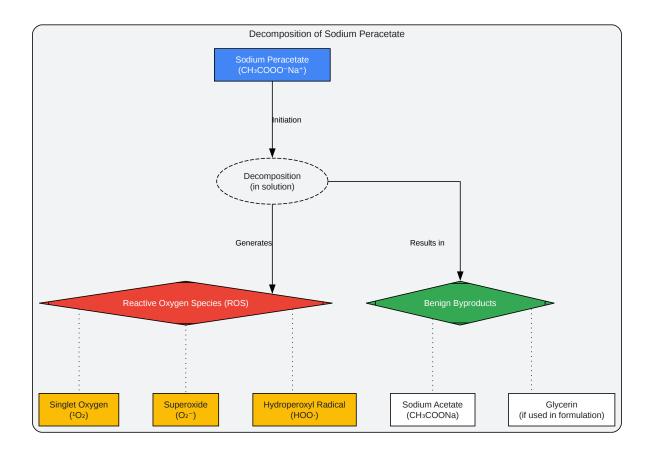
#### Methodology:

- System Components: The production system typically consists of low-power metering pumps, an in-line reactor, and automated control systems.[4][5]
- Reagents: The process utilizes common industrial chemicals plus a proprietary, non-toxic ingredient to formulate the sodium peracetate solution.[5]
- Process: The reagents are precisely metered and mixed within the in-line reactor, where the sodium peracetate solution is rapidly generated.
- Application: The freshly produced solution is immediately directed to the point of application (e.g., pulp bleaching chest, water treatment stream), where it decomposes to generate singlet oxygen and other ROS.[4][5]

## **Mechanism of Action and Reaction Pathways**



The primary utility of **sodium peracetate** as an oxidant stems from its decomposition pathway, which efficiently generates highly reactive singlet oxygen ( ${}^{1}O_{2}$ ).



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Caption: Decomposition pathway of **sodium peracetate** to generate ROS.



This controlled generation of singlet oxygen is a key advantage over traditional oxidants.[4] Singlet oxygen is a powerful and selective oxidizing agent that can participate in various reactions, including Alder-ene reactions, formation of endoperoxides, and oxidation of phenols and sulfides, making it highly effective in applications like pulp delignification and microbial control.[5]

## **Analytical and Characterization Protocols**

Accurate quantification of **sodium peracetate** and related species is critical. Due to the coexistence of peracetic acid and hydrogen peroxide in many preparations, methods must be highly selective.[11]

## Protocol: Two-Step Titration for Peracetic Acid and H<sub>2</sub>O<sub>2</sub>

This is the standard method for determining the concentration of hydrogen peroxide and peracetic acid in solutions where their content is greater than 1%.[12]

#### Methodology:

- Workflow Overview: The analysis involves two sequential titrations on the same sample. The
  first step quantifies H<sub>2</sub>O<sub>2</sub> using ceric sulfate, and the second step quantifies peracetic acid
  via iodometric titration.
- Step 1: Hydrogen Peroxide Titration
  - Sample Preparation: Accurately weigh a sample of the peracetic acid solution into a flask containing chilled sulfuric acid and ice. The cold temperature is crucial to prevent the decomposition of peracetic acid.
  - Titration: Titrate the sample with a standardized solution of 0.1 N ceric sulfate. The H<sub>2</sub>O<sub>2</sub> is selectively oxidized by the ceric sulfate.
  - $\circ$  Endpoint: The endpoint is detected using a suitable indicator (e.g., ferroin) or potentiometrically. The volume of ceric sulfate used corresponds to the amount of H<sub>2</sub>O<sub>2</sub> in the sample.
- Step 2: Peracetic Acid Titration

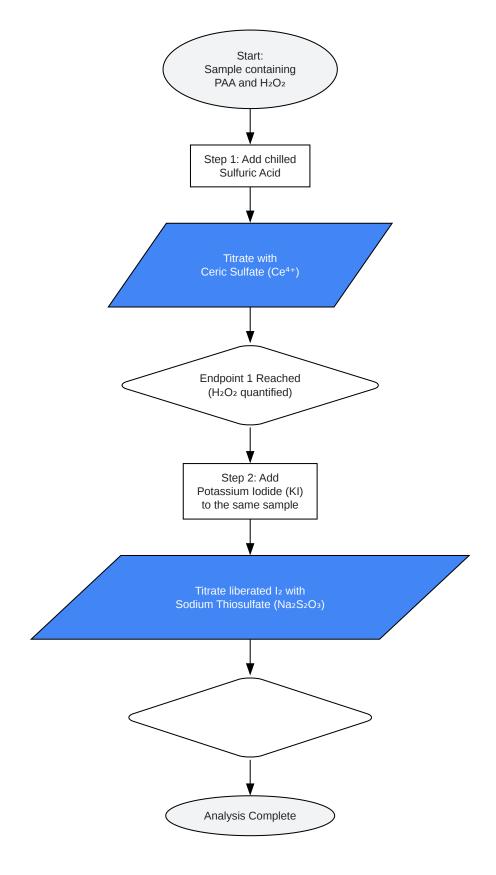
## Foundational & Exploratory





- Reagent Addition: Immediately after the first endpoint is reached, add a solution of potassium iodide to the same flask.
- Reaction: The peracetic acid oxidizes the iodide ions (I-) to iodine (I2).
- Titration: Titrate the liberated iodine with a standardized solution of 0.1 N sodium thiosulfate.
- Endpoint: Use a starch indicator to detect the endpoint, which is marked by the disappearance of the blue color. The volume of sodium thiosulfate used corresponds to the amount of peracetic acid.





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Caption: Workflow for the two-step titration of PAA and H<sub>2</sub>O<sub>2</sub>.



## Protocol: Photometric Determination for Low Concentrations

For dilute solutions (<1%), photometric methods offer higher sensitivity.[12]

#### Methodology:

- Principle: The method uses the reagent ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which is selectively oxidized by peracetic acid to form an intensely green radical cation.
- Procedure:
  - Prepare a buffer solution and the ABTS reagent.
  - Add a precise volume of the sample containing a low concentration of peracetic acid to the reagent mixture.
  - Allow the color to develop for a specified time.
- Measurement: Measure the extinction (absorbance) of the solution using a spectrophotometer at a wavelength of 405 nm. The absorbance is directly proportional to the peracetic acid concentration in the range of 0.2–10 mg/L.[12]

## **Modern Analytical Techniques**

For complex mixtures or purity validation, advanced techniques are employed.

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS):
   These are the primary methods for purity validation and unambiguous structural elucidation of sodium peracetate and its derivatives.[8]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Preferred for sensitive quantitative analysis, especially in biological systems where peracetates can degrade. It requires minimal sample degradation.[8]
- Electron Paramagnetic Resonance (EPR): Used to study and track radical intermediates, such as those involved in decarboxylation reactions where peracetates may be formed.[8]



## **Applications in Research and Drug Development**

While **sodium peracetate**'s primary use is industrial, its properties are relevant to the pharmaceutical and research sectors.

- Disinfectant and Sterilant: As a potent biocide and disinfectant, it is used on hard surfaces in medical facilities and food establishments.[1][2][7] Its ability to degrade into harmless byproducts makes it an environmentally favorable choice.[1]
- Organic Synthesis: It serves as an oxidizing agent in various synthetic reactions. Its use as a
  reagent in carbohydrate chemistry to create peracetylated sugars helps stabilize glycosidic
  bonds during oligosaccharide assembly.[8]
- Prodrug Development: Peracetate derivatives are studied in prodrug design. Acetylation of
  compounds can improve stability, solubility, and cell permeability, although the efficacy of
  enzymatic activation to release the active drug can be a challenge.[8] For instance, while
  acetylation of the flavonoid rutin enhances its antitumor activity, O-glucosylated PROLI/NO
  peracetate failed to release nitric oxide intracellularly.[8]

## Safety and Handling

- Hazards: Sodium peracetate is a strong oxidizing agent. The dry salt is reported to be
  spontaneously explosive at room temperature.[1] Solutions are strong skin and eye irritants,
  and vapors can irritate the respiratory system.[1] It is classified as a flammable liquid.[1]
- Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. Avoid contact with combustible materials, reducing agents, and heat.[13][14]
- Storage: Store in a cool, well-ventilated place away from incompatible materials. For solutions, use corrosive-resistant containers.[14] On-site generation is the preferred method for large quantities to mitigate storage risks.[4]
- Fire Fighting: Use water, foam, or CO<sub>2</sub> to extinguish fires.[1]



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